tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate
Description
tert-Butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate is a bicyclic organic compound featuring a 2,3-dihydro-1H-isoindole core substituted with a tert-butyl carboxylate group at position 2 and a methylaminomethyl moiety at position 4. This structure confers unique physicochemical properties, such as moderate polarity due to the tertiary amine and ester functionalities, making it a versatile intermediate in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl 4-(methylaminomethyl)-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-12-7-5-6-11(8-16-4)13(12)10-17/h5-7,16H,8-10H2,1-4H3 |
InChI Key |
VRBHMMQFEKRGEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)CNC |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Route
One common approach involves the reductive amination of a 4-formyl-2,3-dihydro-1H-isoindole-2-carboxylate tert-butyl ester intermediate with methylamine or methylamino derivatives. The process proceeds as follows:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 4-formyl-2,3-dihydro-1H-isoindole-2-carboxylate tert-butyl ester + methylamine | Reductive amination using sodium triacetoxyborohydride or sodium cyanoborohydride in dichloromethane or acetonitrile at room temperature | High selectivity for secondary amine formation; mild conditions preserve protecting groups |
| 2 | Purification by silica gel chromatography | Removal of impurities and isolation of product | Yields typically range 70-85% |
This method allows direct introduction of the methylaminomethyl group at the 4-position with good control over stereochemistry and minimal side reactions.
Carbamate Protection and Deprotection
The tert-butyl ester protecting group is introduced or maintained through the use of tert-butyl chloroformate or Boc anhydride reagents during or after ring formation:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Reaction of isoindoline amine intermediate with di-tert-butyl dicarbonate (Boc2O) in presence of base (e.g., triethylamine) | Formation of tert-butyl carbamate protecting group on nitrogen or carboxyl group | High yield; crucial for protecting amine functionality during subsequent steps |
| 2 | Selective deprotection with trifluoroacetic acid or HCl in DCM/MeOH | Controlled removal of Boc group if needed | Conditions optimized to avoid decomposition |
Alkylation of Piperidine Precursors
Related synthetic routes use tert-butyl 4-(methylamino)piperidine-1-carboxylate derivatives as intermediates, which can be cyclized or further modified to form the isoindoline structure:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Alkylation of 4-(methylamino)piperidine derivative with benzyl or other aryl aldehydes | Formation of N-substituted intermediates via reductive amination | Yields around 70-80% |
| 2 | Cyclization under acidic or basic conditions | Formation of isoindoline ring system | Requires optimization to avoid polymerization |
| 3 | Boc protection and purification | Stabilizes intermediate for further functionalization |
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Solvent | Dichloromethane, acetonitrile, or tetrahydrofuran | Choice depends on reagent solubility and reaction step |
| Temperature | Room temperature to reflux (20–65 °C) | Mild temperatures preferred to maintain protecting groups |
| Base | Triethylamine, potassium carbonate, N-ethyl-N,N-diisopropylamine | Used to neutralize acids and promote carbamate formation |
| Reducing Agent | Sodium triacetoxyborohydride, sodium cyanoborohydride | Selective for reductive amination without over-reduction |
| Reaction Time | Several hours to overnight (12–30 h) | Longer times improve yield but require monitoring |
Analytical and Characterization Data
Typical characterization of the synthesized compound includes:
| Technique | Observations |
|---|---|
| 1H NMR (400 MHz, CDCl3) | Signals corresponding to tert-butyl group (~1.4 ppm, 9H, singlet), methylene protons adjacent to nitrogen (~3.0–4.0 ppm), aromatic protons of isoindoline ring (~7.0–7.5 ppm), methylamino group (~2.2 ppm, singlet) |
| Mass Spectrometry (ESI+) | Molecular ion peak consistent with C15H22N2O2 at m/z ~263 (M+H)+ |
| Purity | >95% by HPLC or GC analysis |
| Melting Point | Typically 100–120 °C (depending on salt form and purity) |
Summary Table of Preparation Routes
| Route | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reductive Amination | 4-formyl isoindoline tert-butyl ester | Methylamine, NaBH(OAc)3 | RT, DCM, 12–24 h | 70–85 | Direct introduction of methylaminomethyl group |
| Carbamate Protection | Isoindoline amine intermediate | Boc2O, base | RT, DCM or THF | >90 | Protects amine/carboxyl groups for stability |
| Piperidine Alkylation & Cyclization | tert-butyl 4-(methylamino)piperidine-1-carboxylate | Aldehydes, reducing agents | RT to 65 °C, 12–30 h | 60–80 | Multi-step, requires cyclization optimization |
Research and Development Notes
- The synthesis requires careful control of moisture and temperature to avoid hydrolysis of the tert-butyl ester.
- Use of molecular sieves during reductive amination improves yield by removing water.
- Alternative protecting groups can be explored but tert-butyl carbamate is preferred for its stability and ease of removal.
- Scale-up requires monitoring of reaction exotherms and purification steps to maintain product integrity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperature and pressure settings to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines . Substitution reactions can result in various substituted isoindole derivatives .
Scientific Research Applications
tert-Butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate is a chemical compound with an isoindole core, a bicyclic structure featuring a benzene ring fused to a five-membered nitrogen-containing ring. The presence of tert-butyl and methylamino groups enhances its solubility and reactivity, making it valuable in various chemical applications.
Synthesis
The synthesis of this compound typically involves several steps, highlighting the complexity and allowing for variations to create different derivatives.
Potential Applications
While the provided search results do not offer explicit applications of this compound, they do highlight the use of related compounds in scientific research, particularly in medicinal chemistry:
- Cancer Therapy Research: Derivatives of pyrazole-triaryl, pyridazine, and thiazolidinone have been investigated as potential anticancer agents . These compounds target CDK2 and cyclooxygenase-2 (COX-2) enzymes, which are potential targets for cancer treatment .
- Tetrahydroisoquinolines: A series of tetrahydroisoquinolines, particularly one containing thio-naphthalen-acetamide connected to cyano tetrahydroisoquinolines, has shown significant efficacy on several cell lines and induces cell cycle arrest specifically at the G2/M phase .
- Building Blocks for Synthesis: The compound can serve as a building block in chemical synthesis, given its functional groups and structure . It can be used to create more complex molecules with desired properties.
Because "this compound" is similar to other "tert-butyl" compounds, the search results also mention these related compounds:
- tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate .
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate .
- tert-Butyl N-(2-{2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-ylamino}ethyl)carbamate .
Mechanism of Action
The mechanism of action of tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to three analogs from the evidence, highlighting key differences:
Key Observations:
- Core Structure: The target compound and the fluorosulfonyl analog share the isoindole core, whereas the piperazine-based analogs feature a six-membered heterocyclic ring.
- Substituent Effects: The methylaminomethyl group in the target compound introduces a basic tertiary amine, which may enhance solubility in acidic conditions. In contrast, the fluorosulfonyl group in the isoindole analog () increases electrophilicity, making it reactive toward nucleophiles .
Biological Activity
Tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including interaction studies, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 262.35 g/mol. Its structure includes an isoindole core, which is characterized by a fused benzene and nitrogen-containing ring, along with tert-butyl and methylamino functional groups that enhance its solubility and reactivity .
Preliminary research indicates that this compound may interact with various biological targets, including enzymes and receptors. These interactions could mediate its pharmacological effects. The binding affinities and mechanisms of action are crucial for understanding the therapeutic potential of this compound.
Biological Activity Overview
The biological activity of the compound can be summarized in the following key areas:
-
Antitumor Activity :
- Similar compounds with isoindole structures have shown promising antitumor effects. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxicity. The structure-activity relationship (SAR) analysis indicates that modifications in the substituents can enhance or diminish activity .
- Neuroprotective Effects :
-
Enzyme Inhibition :
- The compound's ability to inhibit specific enzymes involved in metabolic pathways could be explored further. This property may contribute to its overall pharmacological profile and therapeutic applications.
Case Study 1: Anticancer Activity
A study investigated the effects of a structurally similar isoindole derivative on several cancer cell lines. The results indicated an IC50 value of less than 5 µM against A-431 epidermoid carcinoma cells, suggesting potent anticancer activity. The mechanism was attributed to apoptosis induction via caspase activation .
Case Study 2: Neuroprotection
In a model of Alzheimer’s disease, a related compound demonstrated a reduction in amyloid-beta-induced toxicity in astrocytes. The study highlighted a decrease in pro-inflammatory cytokines (e.g., TNF-α) and oxidative stress markers, indicating neuroprotective properties that could be relevant for this compound as well .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, we compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 4-aminoisoindoline-2-carboxylate | C_{13}H_{16}N_{2}O_{2} | Lacks methylamino group; potential neuroprotective effects |
| Tert-butyl 4-bromoisoindoline-2-carboxylate | C_{13}H_{16}BrN_{O}_{2} | Halogenated variant; increased reactivity due to bromine |
| Tert-butyl 5-(aminomethyl)-2,3-dihydro-1H-isoindole-2-carboxylate | C_{13}H_{18}N_{2}O_{2} | Different position of amino group; altered biological activity |
These comparisons highlight how variations in functional groups can significantly impact biological activity and chemical reactivity.
Q & A
Q. Basic
- NMR Analysis :
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragments, such as loss of the tert-butyl group (Δm/z ~56) .
- Computational Tools : Use PubChem or ChemDraw to generate InChI/SMILES strings for database validation (e.g., InChIKey: YGBOPYYFRRIEJT-UHFFFAOYSA-N) .
What safety protocols should be followed when handling this compound in laboratory settings?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with saline solution .
How can reaction conditions be optimized to improve yield and purity during synthesis?
Q. Advanced
- Solvent Selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance solubility of intermediates .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate carboxylate ester formation .
- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., Boc protection) to minimize side reactions .
- Workup Strategies : Liquid-liquid extraction (e.g., dichloromethane/water) removes unreacted reagents before chromatography .
How should researchers address contradictions in reported biological activity data for this compound?
Q. Advanced
- Reproducibility Checks : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
- Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting bioactivity .
- Orthogonal Assays : Cross-validate results with alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Statistical Analysis : Apply ANOVA or t-tests to assess significance of variations between studies .
What advanced techniques are used to study interactions between this compound and biological targets?
Q. Advanced
- Molecular Docking : Software like AutoDock Vina predicts binding modes to receptors (e.g., GPCRs). Focus on hydrogen bonding between the methylaminomethyl group and active-site residues .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to validate docking predictions .
- Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates in real-time enzymatic assays .
How do structural modifications of the isoindole core influence physicochemical properties?
Q. Advanced
- LogP Prediction : Introduce hydrophilic groups (e.g., hydroxyl) to reduce logP and improve solubility. Computational tools like MarvinSuite estimate logP changes .
- Steric Effects : Substituents at the 4-position (e.g., methylaminomethyl) alter conformational flexibility, impacting binding entropy .
- Crystallography : Single-crystal X-ray diffraction reveals spatial arrangement of the tert-butyl group and isoindole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
